molecular formula C10H11N3O3 B14878498 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14878498
M. Wt: 221.21 g/mol
InChI Key: JKYBIYPMBKRXRG-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a suitable amine and a carbonyl compound under acidic or basic conditions to form the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

2,4-Dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with a tetrahydropyran moiety allows for versatile applications across different fields .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

1-(oxan-4-yl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N3O3/c11-5-7-6-13(10(15)12-9(7)14)8-1-3-16-4-2-8/h6,8H,1-4H2,(H,12,14,15)

InChI Key

JKYBIYPMBKRXRG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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